molecular formula C8H7ClN4 B11800132 4-Chloro-2-ethylpteridine

4-Chloro-2-ethylpteridine

Cat. No.: B11800132
M. Wt: 194.62 g/mol
InChI Key: ZCBOMSFVVBTOQJ-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylpteridine is a heterocyclic compound with the molecular formula C8H7ClN4 It is a derivative of pteridine, a bicyclic compound composed of a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethylpteridine typically involves the chlorination of 2-ethylpteridine. One common method is the reaction of 2-ethylpteridine with phosphorus oxychloride (POCl3) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethylpteridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination and sodium thiolate (NaSR) for thiolation. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-ethylpteridine, while oxidation can produce this compound oxide.

Scientific Research Applications

4-Chloro-2-ethylpteridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylpteridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with nucleic acid synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylpteridine
  • 4-Chloro-2-phenylpteridine
  • 2-Ethylpteridine

Uniqueness

4-Chloro-2-ethylpteridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-2-ethylpteridine

InChI

InChI=1S/C8H7ClN4/c1-2-5-12-7(9)6-8(13-5)11-4-3-10-6/h3-4H,2H2,1H3

InChI Key

ZCBOMSFVVBTOQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC=CN=C2C(=N1)Cl

Origin of Product

United States

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